Methyl 3-hydroxyundecanoate
Overview
Description
3-hydroxy Undecanoic Acid methyl ester: is a hydroxylated fatty acid methyl ester. It is a derivative of undecanoic acid, where a hydroxyl group is attached to the third carbon atom, and the carboxylic acid group is esterified with methanol. This compound is known for its presence in methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers synthesized by various bacterial species such as Pseudomonas oleovorans, Pseudomonas putida, and Delftia tsuruhatensis .
Mechanism of Action
Target of Action
Methyl 3-hydroxyundecanoate is a hydroxylated fatty acid methyl ester . It is found in methyl-branched poly (3-hydroxyalkanoate) (PHA) polymers synthesized by Pseudomonas oleovorans, Pseudomonas putida, and Delftia tsuruhatensis . These bacteria are the primary targets of this compound.
Mode of Action
It is known to be involved in the synthesis of pha polymers in certain bacteria . The compound likely interacts with enzymes or other proteins in these bacteria to facilitate the polymerization process.
Biochemical Pathways
This compound is involved in the biosynthesis of PHA polymers . PHAs are polyesters produced by bacteria under nutrient-limiting conditions with an excess of carbon sources.
Result of Action
The primary result of this compound’s action is the production of PHA polymers in certain bacteria . These polymers serve as energy and carbon reserves for the bacteria, allowing them to survive in nutrient-poor environments .
Action Environment
The action of this compound is influenced by environmental factors such as nutrient availability and the presence of other carbon sources. In nutrient-limiting conditions with an excess of carbon sources, bacteria increase the production of PHA polymers
Biochemical Analysis
Cellular Effects
Hydroxylated fatty acid methyl esters are known to be involved in the formation of PHA polymers in bacteria . These polymers can have various effects on cellular processes, including energy storage and stress response .
Molecular Mechanism
As a hydroxylated fatty acid methyl ester, it may be involved in the formation of PHA polymers in bacteria . These polymers are formed through a series of enzymatic reactions, which could potentially involve Methyl 3-hydroxyundecanoate.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound could potentially be studied using techniques such as mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy Undecanoic Acid methyl ester typically involves the esterification of 3-hydroxy undecanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In industrial settings, the production of 3-hydroxy Undecanoic Acid methyl ester can be achieved through biotechnological processes. Bacteria such as Pseudomonas oleovorans and Pseudomonas putida are employed to produce poly(3-hydroxyalkanoate) (PHA) polymers, which contain the desired methyl ester as a monomer unit .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-hydroxy Undecanoic Acid methyl ester can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming a keto ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-keto Undecanoic Acid methyl ester.
Reduction: Formation of 3-hydroxy Undecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-hydroxy Undecanoic Acid methyl ester is used as a monomer in the synthesis of poly(3-hydroxyalkanoate) (PHA) polymers. These polymers are biodegradable and have applications in the production of bioplastics .
Biology: In biological research, this compound is studied for its role in bacterial metabolism and the biosynthesis of PHA polymers. It serves as a model compound for understanding the enzymatic processes involved in PHA synthesis .
Medicine: While not directly used in medicine, the study of 3-hydroxy Undecanoic Acid methyl ester and its derivatives can provide insights into the development of biodegradable materials for medical applications, such as drug delivery systems and tissue engineering scaffolds .
Industry: In the industrial sector, 3-hydroxy Undecanoic Acid methyl ester is used in the production of biodegradable plastics. These materials are environmentally friendly alternatives to conventional plastics and have applications in packaging, agriculture, and other fields .
Comparison with Similar Compounds
3-hydroxy Decanoic Acid methyl ester: Similar structure but with a shorter carbon chain.
3-hydroxy Dodecanoic Acid methyl ester: Similar structure but with a longer carbon chain.
Undecanoic Acid methyl ester: Lacks the hydroxyl group on the third carbon atom.
Uniqueness: 3-hydroxy Undecanoic Acid methyl ester is unique due to the presence of the hydroxyl group on the third carbon atom, which allows for specific chemical reactions and the formation of PHA polymers. This hydroxyl group also imparts different physical and chemical properties compared to its non-hydroxylated counterparts .
Properties
IUPAC Name |
methyl 3-hydroxyundecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHGFYACOPLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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